molecular formula C5H13NO B1601715 3-(Methylamino)butan-1-ol CAS No. 2704-55-4

3-(Methylamino)butan-1-ol

Cat. No. B1601715
CAS RN: 2704-55-4
M. Wt: 103.16 g/mol
InChI Key: HNNZBZKURNBXOO-UHFFFAOYSA-N
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Description

3-(Methylamino)butan-1-ol, also known as 3-MAB, is an organic compound belonging to the aminobutanol family. It is a colorless liquid with a slightly bitter taste and a faint odor. 3-MAB has a variety of potential applications, ranging from its use as a building block in organic synthesis to its potential use in pharmaceuticals, biochemistry, and other areas of scientific research.

Mechanism Of Action

The mechanism of action of 3-(Methylamino)butan-1-ol is not yet fully understood. Studies have suggested that 3-(Methylamino)butan-1-ol may act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase. It is also believed to have an effect on the binding of certain drugs to their receptors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Methylamino)butan-1-ol are not yet fully understood. Studies have suggested that it may have an effect on the activity of certain enzymes, such as acetylcholinesterase, and may also have an effect on the binding of certain drugs to their receptors. Additionally, 3-(Methylamino)butan-1-ol has been shown to have an effect on the metabolism of certain drugs, as well as an effect on the absorption of certain drugs in the gastrointestinal tract.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(Methylamino)butan-1-ol in laboratory experiments is its availability and low cost. Additionally, it is easy to synthesize and can be used in a variety of different experiments. However, 3-(Methylamino)butan-1-ol can be toxic in large doses, and its effects on humans and animals are not yet fully understood.

Future Directions

The potential applications of 3-(Methylamino)butan-1-ol are vast, and there are many potential future directions for research. These include further studies on the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 3-(Methylamino)butan-1-ol in human and animal models. Finally, further studies are needed to determine the potential use of 3-(Methylamino)butan-1-ol in the synthesis of novel drugs and pharmaceuticals.

Scientific Research Applications

3-(Methylamino)butan-1-ol has a variety of potential applications in scientific research. It has been used in the synthesis of novel drugs and pharmaceuticals, as well as in the synthesis of other organic compounds. It has also been used as a building block for the synthesis of biologically active compounds, such as peptides, proteins, and other biomolecules. Additionally, 3-(Methylamino)butan-1-ol has been used in the study of enzyme inhibition and drug-receptor interactions.

properties

IUPAC Name

3-(methylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNZBZKURNBXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505191
Record name 3-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)butan-1-ol

CAS RN

2704-55-4
Record name 3-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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